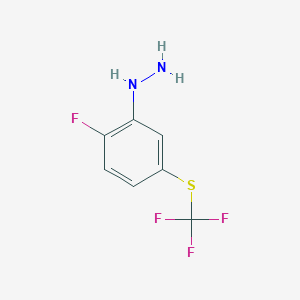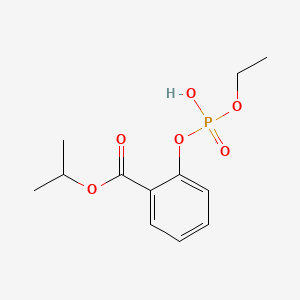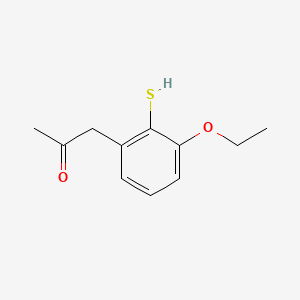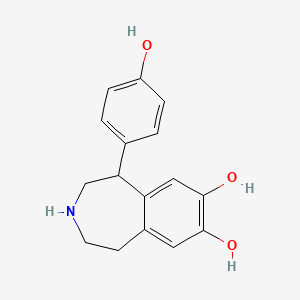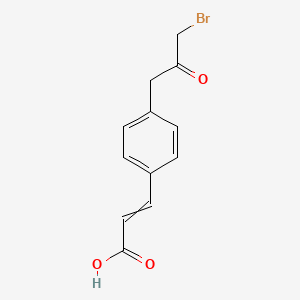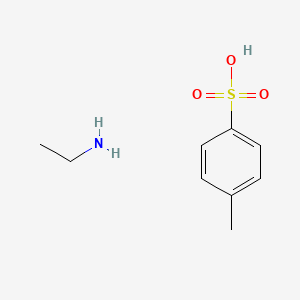
Hexa-2,4-diynedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-2,4-diynedioic acid is an organic compound characterized by its unique structure, which includes two triple bonds and a carboxylic acid group at each end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexa-2,4-diynedioic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes oxidative coupling to form the desired diynedioic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Hexa-2,4-diynedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a range of reduced products.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Hexa-2,4-diynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives as therapeutic agents.
Industry: The compound is explored for its potential in materials science, including the development of novel polymers and nanomaterials.
Wirkmechanismus
The mechanism by which hexa-2,4-diynedioic acid exerts its effects depends on the specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary widely and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Hexa-2,4-diynedioic acid can be compared with other similar compounds, such as:
Hexa-2,4-dienoic acid: This compound has double bonds instead of triple bonds and exhibits different reactivity and applications.
Hexa-2,4-dienedioic acid: Similar to this compound but with double bonds, it is used in different synthetic and industrial contexts.
Uniqueness: The presence of triple bonds in this compound imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1072-17-9 |
|---|---|
Molekularformel |
C6H2O4 |
Molekulargewicht |
138.08 g/mol |
IUPAC-Name |
hexa-2,4-diynedioic acid |
InChI |
InChI=1S/C6H2O4/c7-5(8)3-1-2-4-6(9)10/h(H,7,8)(H,9,10) |
InChI-Schlüssel |
USZXDNVMPDEEBP-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CC(=O)O)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


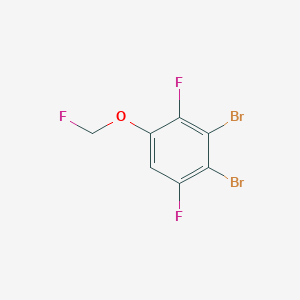
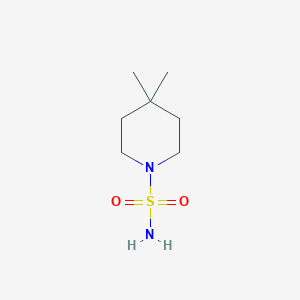
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)


